molecular formula C19H17FN4O3 B2723761 2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 1172495-28-1

2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

Cat. No. B2723761
M. Wt: 368.368
InChI Key: FXIKDKLYLRNSPE-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

A simple and novel route for the synthesis of this compound has been developed . The process involves N-arylation of pyrazolone using a copper (I) iodide catalyst followed by reduction to give amine. The coupling of this amine with 3- (4-fluorophenyl)propionic acid and deprotection of the Boc group yields the title compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. It contains a fluorophenyl group, a furan ring, a pyrazolo-pyridine ring, and an acetamide group .

Scientific Research Applications

Synthesis and Anticancer Activity

Research into fluoro-substituted compounds, such as those related to the specified chemical, has led to the development of novel anticancer agents. For instance, fluoro-substituted benzo[b]pyran derivatives were found to exhibit anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting their potential utility in cancer treatment (Hammam et al., 2005).

Fluorogenic Dyes and Imaging Agents

Compounds with acetamide substituents, including those with structural similarities to the specified chemical, have been explored for their potential as fluorogenic dyes. Their absorption and emission spectra suggest applications in materials science and bioimaging, highlighting their versatility beyond pharmaceuticals (Zaitseva et al., 2020).

Radioligands for PET Imaging

Derivatives have been designed for use as selective radioligands in positron emission tomography (PET) imaging, particularly for imaging the translocator protein (18 kDa). These compounds, through their fluorine atom incorporation, enable in vivo imaging, offering insights into neuroinflammatory processes and potential applications in neurological disorder diagnosis (Dollé et al., 2008).

Anti-Inflammatory Activity

The synthesis of N-(3-chloro-4-fluorophenyl) derivatives has demonstrated significant anti-inflammatory activity in synthesized compounds. These findings suggest a potential pathway for the development of new anti-inflammatory drugs, underscoring the chemical's relevance in medicinal chemistry (Sunder & Maleraju, 2013).

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the creation of novel Co(II) and Cu(II) coordination complexes. These studies not only advance our understanding of coordination chemistry but also explore the compounds' significant antioxidant activity, which could have implications for developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-24-19-17(13(10-16(26)22-19)14-3-2-8-27-14)18(23-24)21-15(25)9-11-4-6-12(20)7-5-11/h2-8,13H,9-10H2,1H3,(H,22,26)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIKDKLYLRNSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

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